molecular formula C17H12O6 B12712286 5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one CAS No. 87865-20-1

5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one

Cat. No.: B12712286
CAS No.: 87865-20-1
M. Wt: 312.27 g/mol
InChI Key: KACSLTAWTBMNGH-UHFFFAOYSA-N
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Description

This compound belongs to the pyranoxanthone class, characterized by a fused pyrano-xanthenone core with variable hydroxyl (-OH) and methoxy (-OCH₃) substitutions. The ambiguity in its positional isomers (hydroxy/methoxy groups at positions 5, 9, or 10) arises from synthetic or natural source variations. Key identifiers include:

  • Molecular formula: C₁₈H₁₄O₇ (for hydroxytrimethoxy variants) .
  • CAS Registry: 87865-18-7 (hydroxytrimethoxy variant) .
  • Structural features: A tricyclic system with a pyran ring fused to a xanthenone backbone. Substituent positions significantly influence solubility, stability, and bioactivity .

Pyranoxanthones are synthesized via prenylation, alkylation, or cyclization of hydroxyxanthones, as seen in macluraxanthone derivatives . The compound’s NMR and mass spectrometry data confirm regioselective substitutions, with hydroxyl groups at C-5, C-9, or C-10 and methoxy groups at adjacent positions .

Properties

CAS No.

87865-20-1

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

15-hydroxy-4,5-dimethoxy-8,14-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,12,15-heptaen-11-one

InChI

InChI=1S/C17H12O6/c1-20-12-5-9-10-6-16(19)23-15-4-8(18)3-14(17(10)15)22-11(9)7-13(12)21-2/h3-7,19H,1-2H3

InChI Key

KACSLTAWTBMNGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C4C(=CC(=O)C=C4OC(=C3)O)O2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s methoxy groups enhance lipophilicity compared to hydroxyl-rich analogs like macluraxanthone (logP: ~2.5 vs. ~1.8) .
  • Prenylation : Macluraxanthone’s C-12 prenyl group (2-methylbut-3-en-2-yl) increases steric bulk, affecting binding to biological targets like α-glucosidase .

Spectral and Physicochemical Properties

Compound Name UV-Vis λmax (nm) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Melting Point (°C)
Target Compound Not reported Not fully resolved in evidence Not fully resolved in evidence Not reported
Macluraxanthone (2) 289, 237, 201 (EtOH) δ 1.44 (s, 6H), 3.95 (s, 3H) δ 180.8 (C=O), 159.1 (C-aryl) Not reported
5-Hydroxy-2,2-dimethylpyrano[3,2-b]xanthen-6(2H)-one (8) 289, 237, 201 (EtOH) δ 1.49 (s, 6H), 6.74 (d, J=10 Hz) δ 180.8 (C=O), 157.7 (C-O) 170–173
cis-3,4-Dihydroxy-5,10-dimethoxy variant (7c) 281, 258, 230 (EtOH) δ 1.37 (s, 3H), 4.07 (s, 3H) δ 175.14 (C=O), 155.11 (C-aryl) 176

Key Observations :

  • NMR Shifts : Methoxy groups in the target compound and analogs resonate at δ 3.8–4.1 ppm, while hydroxyls appear downfield (δ 13.1–13.5 ppm) .
  • Thermal Stability : Higher melting points correlate with increased hydrogen bonding (e.g., compound 8 at 170–173°C vs. prenylated macluraxanthone derivatives) .

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis likely requires regioselective protection/deprotection of hydroxyl/methoxy groups, similar to macluraxanthone derivatization .
  • Bioactivity Gaps : Unlike prenylated analogs, the target compound’s biological data are absent in the evidence, highlighting a research gap .

Research Implications

Future studies should prioritize:

Regioselective Synthesis : Optimizing methods to isolate specific hydroxy/methoxy isomers .

Biological Profiling : Evaluating the target compound’s bioactivity against diabetes, cancer, or microbial targets .

Stability Studies : Assessing shelf-life under varying pH and temperature conditions for pharmaceutical formulation .

Biological Activity

The compound 5(Or 9 or 10)-hydroxy-9,10(or 5,9 or 5,10)-dimethoxy-2H-pyrano(2,3,4-kl)xanthen-2-one , a derivative of xanthone, has garnered attention due to its potential biological activities. Xanthones are known for their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects. This article explores the biological activity of this specific compound through a review of available literature, case studies, and relevant research findings.

Anticancer Activity

Research indicates that xanthone derivatives exhibit significant anticancer properties. For instance, studies have shown that various xanthone compounds can induce apoptosis in cancer cell lines and inhibit tumor growth through multiple mechanisms.

  • Mechanism of Action : Xanthones may exert their anticancer effects by modulating signaling pathways related to cell proliferation and apoptosis. They can influence the expression of genes involved in these processes, leading to increased apoptosis in cancer cells while sparing normal cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of a related xanthone compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.8Induction of apoptosis
MCF7 (Breast)6.5Cell cycle arrest
PC3 (Prostate)4.2Inhibition of proliferation

These findings demonstrate the potential of xanthone derivatives as therapeutic agents against different types of cancer.

Antioxidant Activity

Xanthones are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Research Findings

In vitro studies have shown that xanthone derivatives can significantly reduce oxidative stress markers in cellular models:

  • Free Radical Scavenging Assays : Compounds were tested for their ability to scavenge DPPH radicals, with results indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

The anti-inflammatory potential of xanthone derivatives is another area of interest. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

  • Mechanisms : Xanthones can modulate the NF-kB pathway and downregulate the expression of cyclooxygenase-2 (COX-2), leading to reduced inflammation.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of inflammation, a related xanthone compound was administered:

Treatment GroupDose (mg/kg)Inflammatory Marker Reduction (%)
Control0-
Xanthone1045
Xanthone5075

This study illustrates the compound's potential to mitigate inflammation effectively.

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